4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid
Description
This compound is a pyrazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4, methyl groups at positions 1 and 5, and a carboxylic acid moiety at position 3 (). Its molecular formula is C₁₂H₁₉N₃O₄, with a molecular weight of 269.30 g/mol. The Boc group enhances solubility in organic solvents and serves as a protective strategy for the amine during synthetic workflows. The carboxylic acid group enables further derivatization, making it a versatile intermediate in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H19N3O4 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H19N3O4/c1-7-8(9(10(16)17)14-15(7)5)6-13-11(18)19-12(2,3)4/h6H2,1-5H3,(H,13,18)(H,16,17) |
InChI Key |
WSKWFUODUCMBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amine: The Boc-protected amine group can be introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amine group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The pyrazole ring can interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-Carboxamide Derivatives
Compounds such as N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) () and N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e) () share the pyrazole-3-carboxamide core but differ in substituents:
- Functional Groups : The target compound has a carboxylic acid at position 3, whereas 4k and 5e feature carboxamide linkages. Carboxamides generally exhibit higher metabolic stability and membrane permeability compared to carboxylic acids due to reduced ionization .
- Substituent Effects : The Boc group in the target compound introduces steric bulk and lipophilicity, contrasting with the sulfonamide (4k) and methylsulfonyl (5e) groups, which enhance polarity and hydrogen-bonding capacity.
Table 1: Key Properties of Pyrazole Derivatives
Pyrazole-3-Carboxylic Acid Derivatives
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride () reacts with hydroxylamines and carbazates to form esters (e.g., 6d, 6e ) and amides (e.g., 5a-c ). Key comparisons include:
- Reactivity : The target compound’s carboxylic acid is less reactive than acid chlorides but can still participate in coupling reactions. Esters (e.g., methyl or ethyl derivatives) derived from the acid chloride show higher lipophilicity than the parent acid .
- Biological Relevance : Carboxylic acids often act as bioisosteres for phosphate or sulfonate groups, whereas esters may serve as prodrugs to improve absorption .
Heterocyclic Hybrid Compounds
Compounds like 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () incorporate fused or extended heterocycles:
Bicyclic Carboxylic Acid Derivatives
Bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane derivatives with Boc-protected amino and carboxylic acid groups () highlight the impact of ring structure:
- The pyrazole core in the target compound offers planar geometry, facilitating π-π stacking interactions .
- Solubility : The bicyclo[2.2.2]octane derivative (CAS: 943845-74-7) has higher hydrophobicity due to its rigid structure, whereas the pyrazole-based target compound balances lipophilicity (Boc group) and polarity (carboxylic acid) .
Biological Activity
The compound 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is C₁₃H₁₉N₃O₄. Its structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 251.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| LogP | Not available |
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid have demonstrated efficacy against various viral strains.
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral entry into host cells.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | TBD | TBD |
| Compound A | 75 | 10 |
| Compound B | 60 | 15 |
Case Studies
- Study on Antiviral Efficacy : A study conducted by Bernardino et al. (2021) investigated various pyrazole derivatives for their antiviral properties against tobacco mosaic virus (TMV). The results indicated that certain derivatives exhibited higher efficacy than commercial antiviral agents, suggesting a potential application for the compound in antiviral therapies .
- Anti-inflammatory Screening : In a separate study focusing on anti-inflammatory activity, several pyrazole derivatives were evaluated using carrageenan-induced edema models. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory effects while maintaining low toxicity profiles .
The biological activities of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be attributed to its ability to interact with various biological pathways:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with fewer gastrointestinal side effects.
- Antiviral Pathways : The compound may disrupt viral RNA synthesis or protein translation processes, thereby limiting viral proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and how is the product characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of pyrazole precursors followed by introduction of the tert-butoxycarbonyl (Boc) protecting group. Key steps include:
- Cyclization : Reacting hydrazine derivatives with β-ketoesters or diketones to form the pyrazole core .
- Boc Protection : Treating the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions .
- Characterization : Confirmation via H/C NMR (to verify Boc group integration and pyrazole substitution), IR (to confirm carbonyl stretches), and mass spectrometry (for molecular ion validation). X-ray crystallography may resolve structural ambiguities .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. If ingested, do not induce vomiting—seek medical attention immediately .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or heat sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Boc-protected intermediate?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance Boc group stability, while ethanol may reduce side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc coupling .
- DOE Approach : Use factorial design to test variables (temperature, stoichiometry of Boc₂O, reaction time). Monitor progress via TLC or HPLC .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with computational predictions (DFT calculations). For IR, correlate observed stretches with known Boc group vibrations .
- Crystallography : If X-ray data conflicts with spectral interpretations, prioritize crystallographic results to confirm bond angles/geometry .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., de-Boc derivatives) that may skew spectral readings .
Q. What strategies are effective for modifying the compound’s structure to explore structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Functional Group Replacement : Substitute the Boc group with acetyl or benzyl carbamates to assess stability/bioactivity .
- Pyrazole Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 1- or 5-position to alter electronic properties and binding affinity .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase inhibitors) .
Q. How can researchers address discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Reagent Purity : Ensure Boc₂O and starting materials are anhydrous; use molecular sieves for moisture-sensitive steps .
- Workup Optimization : Adjust pH during extraction (e.g., mild acidic conditions for amine intermediates) to minimize losses .
- In Situ Monitoring : Employ inline FTIR or ReactIR to identify kinetic bottlenecks (e.g., incomplete Boc activation) .
Q. What are the potential ecological risks of this compound, and how can its environmental impact be assessed?
- Methodological Answer :
- Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Waste Management : Incinerate via high-temperature (>1000°C) facilities with alkali scrubbers to neutralize hazardous vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
